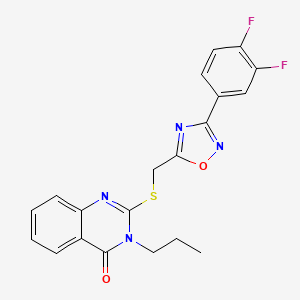

2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a quinazolinone, an oxadiazole, and a difluorophenyl group. Quinazolinones are a class of compounds that have been found to exhibit a wide range of biological activities . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential biological activities . The presence of a difluorophenyl group could potentially enhance the biological activity of the compound .

Synthesis Analysis

While the specific synthesis of this compound is not available, it might involve several steps including the formation of the quinazolinone and oxadiazole rings, followed by the introduction of the difluorophenyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone and oxadiazole rings, along with the difluorophenyl group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluorophenyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : This compound belongs to a broader class of compounds synthesized through multi-step procedures, involving reactions like cyclization with different aromatic acids, aromatic aldehydes, and carbon disulfide to produce novel derivatives. These synthesis techniques are crucial for creating compounds with potential biological activities, including analgesic and anti-inflammatory properties (Dewangan et al., 2016)1.

Characterization and Thermo-physical Properties : The thermo-physical properties of derivatives in various solvents have been systematically characterized, including studies on density, viscosity, ultrasonic sound velocity, and other thermodynamic parameters. These studies help understand the solute-solvent interactions and the impact of structural modifications on these interactions (Godhani et al., 2013)2.

Biological Activities

Analgesic and Anti-inflammatory Activities : Specific derivatives have shown potent analgesic and anti-inflammatory activities in animal studies. This indicates the potential therapeutic applications of these compounds in managing pain and inflammation (Dewangan et al., 2016)1.

Cytotoxic Activities : Some derivatives exhibit remarkable cytotoxic activities against cancer cell lines, suggesting their potential use in cancer therapy. The alteration of substituents on the quinazolinone ring has been found to influence the cytotoxic activity, highlighting the importance of structural modifications in enhancing therapeutic effects (Hassanzadeh et al., 2019)3.

Antimicrobial Activities : The synthesis of novel derivatives and their screening for antimicrobial activities have been a significant area of research. Some compounds have demonstrated good or moderate activities against various microorganisms, pointing to their potential as antimicrobial agents (Bektaş et al., 2007)4.

Molecular Docking Studies

- Molecular Docking : Molecular docking studies have been conducted to predict the binding modes and affinities of these compounds toward specific biological targets, such as bacterial DNA gyrase. This computational approach helps in the rational design of compounds with enhanced antibacterial properties (Desai et al., 2021)5.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)13-5-3-4-6-16(13)23-20(26)29-11-17-24-18(25-28-17)12-7-8-14(21)15(22)10-12/h3-8,10H,2,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBZHOKPLRYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2631075.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631082.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2631085.png)

![Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2631086.png)

![4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2631087.png)

![spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride](/img/structure/B2631089.png)

![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea](/img/structure/B2631091.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2631093.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2631095.png)